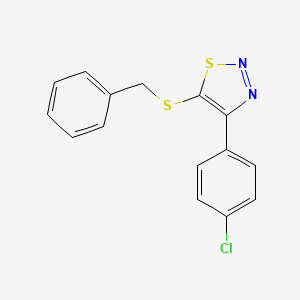

5-(Benzylsulfanyl)-4-(4-chlorophenyl)-1,2,3-thiadiazole

Description

Properties

IUPAC Name |

5-benzylsulfanyl-4-(4-chlorophenyl)thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2S2/c16-13-8-6-12(7-9-13)14-15(20-18-17-14)19-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKOLVTAMCWOGHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=C(N=NS2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(4-Chlorophenyl)thiosemicarbazide

4-Chlorophenylhydrazine reacts with benzylsulfanyl acetyl chloride in dichloromethane under basic conditions (e.g., triethylamine) to form the thiosemicarbazide intermediate. The reaction proceeds via nucleophilic acyl substitution, yielding 1-(4-chlorophenyl)-3-(benzylsulfanylacetyl)thiosemicarbazide.

Cyclization with Sulfur Monochloride

Treatment of the thiosemicarbazide with sulfur monochloride (S$$2$$Cl$$2$$) in tetrahydrofuran (THF) at −10°C induces cyclodehydration, forming the 1,2,3-thiadiazole ring. The mechanism involves the elimination of HCl and the incorporation of sulfur into the aromatic system. This step typically achieves moderate yields (40–60%) due to competing side reactions, such as over-oxidation of the benzylsulfanyl group.

Oxidative Cyclization of Thiourea Derivatives

Thiourea derivatives serve as versatile precursors for thiadiazole synthesis under oxidative conditions. This route leverages the reactivity of imidoyl thioureas, as demonstrated in the synthesis of structurally analogous 1,2,4-thiadiazolines.

Preparation of Imidoyl Thiourea

N-Methylbenzimidoyl chloride reacts with 4-chloroaniline in acetone at −20°C to form 1-(4-chlorophenyl)-3-(N-methylbenzimidoyl)thiourea. Bromine-mediated oxidation in dichloromethane with pyridine as a base generates the thiadiazoline intermediate.

Dehydrogenation to 1,2,3-Thiadiazole

Subsequent treatment with dichlorodicyanobenzoquinone (DDQ) in refluxing toluene dehydrogenates the thiadiazoline to the fully aromatic 1,2,3-thiadiazole. This step requires careful temperature control to prevent decomposition of the benzylsulfanyl group.

Hurd-Mori Reaction Approach

The Hurd-Mori reaction, a [2+3] cycloaddition between tosylhydrazones and sulfur monochloride, offers a direct route to 1,2,3-thiadiazoles with defined substituent patterns.

Formation of Tosylhydrazone Precursor

(4-Chlorophenyl)(benzylsulfanyl)methanone, synthesized via Friedel-Crafts acylation of chlorobenzene with benzylsulfanyl acetyl chloride, reacts with tosylhydrazine in ethanol under reflux. The resulting tosylhydrazone is isolated in 70–85% yield.

Cycloaddition with Sulfur Monochloride

Reaction of the tosylhydrazone with S$$2$$Cl$$2$$ in THF at −20°C produces the target thiadiazole via a concerted mechanism. This method achieves high regioselectivity, with the 4-chlorophenyl and benzylsulfanyl groups occupying positions 4 and 5, respectively.

Post-Synthetic Modification via Nucleophilic Substitution

Introducing the benzylsulfanyl group after thiadiazole ring formation mitigates challenges associated with functional group incompatibility during cyclization.

Synthesis of 5-Chloro-4-(4-chlorophenyl)-1,2,3-thiadiazole

5-Chloro-1,2,3-thiadiazole is prepared via chlorination of 4-(4-chlorophenyl)-1,2,3-thiadiazole-5(4H)-thione using phosphorus pentachloride (PCl$$_5$$) in refluxing chloroform.

Substitution with Benzyl Mercaptan

The chloro-substituted thiadiazole undergoes nucleophilic aromatic substitution with benzyl mercaptan in the presence of potassium carbonate (K$$2$$CO$$3$$) in dimethylformamide (DMF) at 80°C. The reaction proceeds via a Meisenheimer complex, yielding the target compound in 65–75% yield.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Advantages | Limitations |

|---|---|---|---|

| Thiosemicarbazide | 40–60 | Scalable; uses inexpensive reagents | Moderate yields due to side reactions |

| Oxidative Cyclization | 50–70 | High purity; avoids harsh conditions | Requires multi-step synthesis |

| Hurd-Mori Reaction | 70–85 | Regioselective; single-step cyclization | Challenging ketone precursor synthesis |

| Post-Synthetic Modification | 65–75 | Functional group tolerance | Requires pre-functionalized chloro intermediate |

Chemical Reactions Analysis

Types of Reactions

5-(Benzylsulfanyl)-4-(4-chlorophenyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate in polar solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of 5-(Benzylsulfanyl)-4-(4-chlorophenyl)-1,2,3-thiadiazole is C15H11ClN2S2. The compound features a thiadiazole ring with a benzylsulfanyl group and a chlorophenyl moiety.

Antimicrobial Properties :

this compound exhibits significant antibacterial and antifungal activities. Studies indicate its potential to inhibit the growth of various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.

Anticancer Activity :

Research has highlighted the anticancer potential of this compound. It has shown cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, related compounds have demonstrated IC50 values in the low micromolar range, indicating potent activity against these cancer types .

Applications in Medicinal Chemistry

- Antimicrobial Agents : Its efficacy against bacteria and fungi positions it as a promising candidate for new antimicrobial therapies.

- Anticancer Drug Development : The cytotoxic properties observed suggest its potential role in developing targeted cancer therapies.

- Pharmacological Research : Ongoing studies explore its interactions with biological targets to understand better its therapeutic potential.

Applications in Materials Science

This compound can also be utilized in developing novel materials with specific electronic or optical properties. Its unique chemical structure allows it to serve as a building block for synthesizing more complex molecules used in various synthetic transformations.

Mechanism of Action

The mechanism of action of 5-(Benzylsulfanyl)-4-(4-chlorophenyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur and nitrogen atoms in the thiadiazole ring can form coordination complexes with metal ions, which may inhibit the activity of metalloenzymes. Additionally, the compound’s ability to undergo redox reactions can lead to the generation of reactive oxygen species (ROS), contributing to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the 1,3,4-Thiadiazole Series

A study on 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives (e.g., compounds 4e and 4i ) revealed that introducing lipophilic groups like ethoxyphenyl or benzyl via acetamide linkers significantly enhanced antitumor activity against MCF-7 and HepG2 cell lines (IC₅₀ values < 6.80 µg/mL, surpassing 5-FU) . Although the target compound belongs to the 1,2,3-thiadiazole class, the benzylsulfanyl group mirrors the benzyl moiety in 4i , suggesting similar lipophilicity-driven activity. However, the absence of an acetamide linker in the target compound may reduce its selectivity or potency compared to these derivatives.

5-[(3,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole

This analog (CAS 338978-71-5) replaces the 4-chlorophenyl group with a methyl at position 4 and substitutes a 3,4-dichlorophenylsulfanyl group at position 5 .

5-(Butylsulfanyl)-4-methyl-1,2,3-thiadiazole

With a butylsulfanyl group at position 5 and a methyl at position 4 (molar mass 188.31 g/mol), this compound exhibits lower molecular complexity than the target . The linear alkyl chain enhances lipophilicity (predicted logP ~2.8) but lacks aromatic interactions, likely reducing binding specificity. The target’s benzylsulfanyl group, being bulkier and aromatic, may offer improved π-π stacking with biological targets.

4-(4-Chlorophenyl)-5-(ethylsulfonyl)-1,2,3-thiadiazole

This derivative (CAS 1707374-41-1) features a sulfonyl group at position 5, increasing polarity and electron-withdrawing effects compared to the target’s sulfanyl group . The sulfonyl moiety may reduce membrane permeability but enhance solubility. The 4-chlorophenyl group at position 4 aligns with the target, suggesting comparable halogen-mediated interactions.

Data Table: Structural and Functional Comparison

Key Findings and Implications

- Lipophilicity vs.

- Halogen Effects : The 4-chlorophenyl group may offer superior target binding compared to methyl or dichlorophenyl substituents due to optimized steric and electronic properties .

- Sulfur Functionality : Sulfanyl groups (as in the target) balance lipophilicity and reactivity better than sulfonyl groups, which may compromise permeability .

Biological Activity

5-(Benzylsulfanyl)-4-(4-chlorophenyl)-1,2,3-thiadiazole is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis methods, structure-activity relationships, and potential applications.

Chemical Structure and Synthesis

The compound features a thiadiazole ring with a benzylsulfanyl group and a chlorophenyl moiety. Its molecular formula is . The synthesis typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide, followed by cyclization with an oxidizing agent such as iodine or bromine in solvents like ethanol or acetic acid.

Biological Activity

Antimicrobial Properties

This compound exhibits significant antibacterial and antifungal activities. Research indicates that this compound can inhibit the growth of various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. Compounds related to this structure have shown cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. For instance, derivatives with similar structures have demonstrated IC50 values in the low micromolar range, indicating potent activity against these cancer types .

Table 1: Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Antibacterial | Effective against various bacterial strains | |

| Antifungal | Inhibits growth of certain fungi | |

| Anticancer | Cytotoxic effects on MCF-7 and HepG2 cells |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The sulfur and nitrogen atoms in the thiadiazole ring can form coordination complexes with metal ions found in metalloenzymes. This interaction may inhibit enzyme activity crucial for microbial growth or cancer cell proliferation. Furthermore, the compound's ability to generate reactive oxygen species (ROS) contributes to its antimicrobial and anticancer properties.

Case Studies

A notable study evaluated the cytotoxic effects of thiadiazole derivatives on HeLa cancer cells. The results indicated that compounds similar to this compound induced significant apoptotic cell death and arrested the cell cycle at the sub-G1 phase. This study underscores the potential of this compound class as therapeutic agents in oncology .

Structure-Activity Relationship (SAR)

The structural features of this compound play a crucial role in its biological activity. The presence of the benzylsulfanyl group enhances lipophilicity, which may improve membrane permeability and binding affinity to biological targets. Variations in substituents at different positions on the thiadiazole ring can significantly affect the potency and selectivity of these compounds against specific pathogens or cancer cells .

Q & A

Q. What are the optimal synthetic routes for 5-(Benzylsulfanyl)-4-(4-chlorophenyl)-1,2,3-thiadiazole, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of 1,2,3-thiadiazole derivatives typically involves cyclocondensation or thiosemicarbazide-based reactions. For example:

- Cyclocondensation : Reacting carbon disulfide with aminium chloride derivatives under reflux (130°C) yields thiadiazole cores with high purity (82% yield, 99% purity) .

- Thiosemicarbazide route : Using POCl₃ as a cyclizing agent under reflux (90°C, 3 hours) followed by pH adjustment (8–9) to precipitate the product improves yield and crystallinity .

Q. Optimization Tips :

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- X-ray Diffraction (XRD) : Resolves crystal packing and molecular interactions (e.g., C–H⋯S/Cl bonds). For example, XRD confirmed dihedral angles (4-chlorophenyl vs. thiadiazole ring) and hydrogen-bonding networks .

- NMR Spectroscopy : ¹H/¹³C NMR identifies sulfanyl (-S-) and chlorophenyl substituents. Key shifts: ~7.3–7.5 ppm (aromatic protons), 4.2 ppm (benzylsulfanyl CH₂) .

- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₅H₁₁ClN₂S₂) .

Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?

Methodological Answer:

- Anticancer Screening : Use MTT assays on human cancer cell lines (e.g., MCF-7, HepG2). Thiadiazole derivatives with 4-chlorophenyl groups show IC₅₀ values <10 µM in some cases .

- Antimicrobial Testing : Disk diffusion or MIC assays against Bacillus subtilis (Gram-positive) and Pseudomonas aeruginosa (Gram-negative). Thiadiazoles with sulfanyl groups exhibit zones of inhibition ≥15 mm .

| Assay Type | Target | Key Findings | Reference |

|---|---|---|---|

| MTT (Cytotoxicity) | MCF-7 breast cancer cells | IC₅₀: 8.7 µM (hybrid 4c in ) | |

| Disk Diffusion | Staphylococcus aureus | Zone: 18 mm (compound 9a in ) |

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups for enhancing anticancer activity?

Methodological Answer:

- Variable Substituent Analysis :

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity with targets like EGFR or tubulin. Thiadiazole derivatives with chlorophenyl groups show stronger hydrophobic interactions .

Key SAR Insight :

Electron-withdrawing groups (e.g., -Cl) on the phenyl ring enhance cytotoxicity by improving target binding .

Q. What strategies can resolve contradictions in cytotoxicity data across different cancer cell lines?

Methodological Answer:

- Multi-Cell Line Profiling : Test across diverse lineages (e.g., epithelial vs. blood cancers) to identify tissue-specific mechanisms.

- Mechanistic Follow-Up : Perform flow cytometry (apoptosis assays) or Western blotting (e.g., caspase-3 activation) to confirm cell death pathways .

- Statistical Meta-Analysis : Use tools like RevMan to aggregate data from independent studies and identify outliers .

Example Conflict Resolution :

A compound active in HepG2 (liver cancer) but inactive in A549 (lung cancer) may require metabolic activation via liver-specific enzymes (e.g., CYP450), validated via enzyme inhibition assays .

Q. How do molecular interactions (e.g., with enzymes or DNA) influence the compound’s mechanism of action, and what methods elucidate these interactions?

Methodological Answer:

- Enzyme Binding Studies :

- DNA Interaction Analysis :

| Interaction Type | Method | Key Result | Reference |

|---|---|---|---|

| Enzyme Inhibition | Fluorescence quenching | Kd = 2.3 µM (cytochrome P450 3A4) | |

| DNA Binding | Ethidium displacement | 65% displacement at 50 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.